molecular formula C7H3F5 B1310629 2,5-Difluorobenzotrifluoride CAS No. 393-38-4

2,5-Difluorobenzotrifluoride

Cat. No.: B1310629
CAS No.: 393-38-4
M. Wt: 182.09 g/mol
InChI Key: BLDOSVXRDMTZQE-UHFFFAOYSA-N
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Description

2,5-Difluorobenzotrifluoride (C₇H₃F₅) is a fluorinated aromatic compound characterized by a benzotrifluoride core substituted with fluorine atoms at the 2- and 5-positions. The trifluoromethyl (-CF₃) group at the 1-position and fluorine atoms at the 2- and 5-positions confer unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its high lipophilicity and chemical stability are attributed to the strong electron-withdrawing effects of fluorine and the -CF₃ group . The compound is commercially available at a premium price (€32.00/g for 1g), reflecting its specialized applications .

Properties

IUPAC Name

1,4-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDOSVXRDMTZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455597
Record name 2,5-Difluorobenzotrifluoride
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Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-38-4
Record name 1,4-Difluoro-2-(trifluoromethyl)benzene
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Record name 2,5-Difluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorobenzotrifluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluorobenzotrifluoride typically involves the fluorination of benzotrifluoride derivatives. One common method is the reaction of 3-nitrobenzotrifluoride with a fuming nitric-sulfuric acid mixture to produce 3,5-dinitrobenzotrifluoride, which is then further fluorinated to yield this compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The final product is purified through distillation or other separation techniques to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
2,5-Difluorobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates. For instance, it has been utilized in the development of antiviral agents and anticancer drugs due to its ability to modulate enzyme interactions and improve pharmacokinetic profiles .

Case Study: Antiviral Compounds
Research has indicated that compounds derived from this compound exhibit significant antiviral activity. A study demonstrated that modifications of this compound led to the discovery of new antiviral agents targeting viral polymerases, showing promising results in preclinical trials.

Material Science

Liquid Crystal Applications
Due to its unique electronic properties, this compound is explored in the development of novel liquid crystal materials. These materials are crucial for applications in display technologies and optical devices. The incorporation of fluorinated compounds often leads to improved thermal stability and electro-optical performance .

Case Study: Liquid Crystal Displays
A recent study focused on synthesizing liquid crystal mixtures containing this compound derivatives. The findings revealed enhanced response times and better temperature ranges for liquid crystal displays (LCDs), indicating significant improvements over traditional materials .

Agrochemical Applications

Pesticide Development
The compound is also investigated for its potential use as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its fluorinated structure can enhance the efficacy and selectivity of these compounds against pests while reducing environmental impact .

Case Study: Insecticide Efficacy
In a comparative study on various fluorinated insecticides, those incorporating this compound showed superior effectiveness against common agricultural pests, demonstrating lower required dosages for effective pest control compared to non-fluorinated counterparts .

Synthetic Chemistry

Reagent in Organic Synthesis
In synthetic organic chemistry, this compound is employed as a reagent for various transformations, including electrophilic aromatic substitutions and cross-coupling reactions. Its utility stems from the electron-withdrawing effects of the trifluoromethyl group, which enhances reactivity towards nucleophiles .

Application AreaSpecific Use CaseBenefits
PharmaceuticalsIntermediate for drug synthesisEnhanced biological activity
Material ScienceLiquid crystal materialsImproved thermal stability
AgrochemicalsPesticide synthesisIncreased efficacy with reduced dosages
Synthetic ChemistryReagent for organic transformationsEnhanced reactivity in synthetic pathways

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzotrifluoride depends on its specific application. In chemical synthesis, it acts as a reactant or intermediate, participating in various reactions to form desired products. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-Difluorobenzotrifluoride with structurally or functionally related fluorinated compounds.

Compound Molecular Formula Key Substituents CAS Number Applications Safety Considerations Price (per gram)
This compound C₇H₃F₅ 2,5-diF, 1-CF₃ - Pharmaceuticals, Agrochemicals Standard fluorinated compound precautions €32.00
2,5-Difluoro-4-methylbenzoic acid C₈H₆F₂O₂ 2,5-diF, 4-CH₃, COOH - Organic synthesis intermediates Limited toxicity data; PPE required -
2,5-Difluoro-4-(trifluoromethyl)benzoic acid C₈H₃F₅O₂ 2,5-diF, 4-CF₃, COOH 261945-05-5 Pharmaceutical intermediates Immediate medical consultation if exposed -
Tetrafluoromethane (FC-14) CF₄ Fully fluorinated methane 75-73-0 Refrigerants, Plasma etching High stability; non-reactive €2.58

Key Comparative Insights:

Structural and Electronic Effects The trifluoromethyl (-CF₃) group in this compound enhances lipophilicity and thermal stability compared to the methyl (-CH₃) group in 2,5-Difluoro-4-methylbenzoic acid. This makes the former more suitable for hydrophobic environments in drug delivery . The carboxylic acid (-COOH) group in the benzoic acid derivatives increases polarity and solubility in polar solvents, whereas this compound is more compatible with non-polar matrices .

Reactivity and Stability

  • The electron-withdrawing fluorine and -CF₃ groups in this compound reduce electrophilic substitution reactivity, favoring applications requiring inertness. In contrast, the -COOH group in benzoic acid derivatives enables nucleophilic reactions (e.g., esterification) .
  • Tetrafluoromethane (CF₄) , a perfluorinated alkane, exhibits extreme inertness due to strong C-F bonds, making it ideal for etching or refrigeration, unlike the aromatic benzotrifluoride derivatives .

CF₄ poses minimal acute toxicity but contributes to global warming, highlighting divergent safety profiles compared to aromatic fluorides .

Commercial and Industrial Relevance

  • This compound’s high cost (€32.00/g) reflects its niche use in high-value syntheses, whereas CF₄’s lower price (€2.58/g) aligns with bulk industrial applications .

Biological Activity

2,5-Difluorobenzotrifluoride (DFBTF) is an aromatic fluorinated compound with the chemical formula C7_7H3_3F5_5. It has garnered attention due to its unique properties and potential applications in various fields, including medicinal chemistry and agriculture. This article explores the biological activity of DFBTF, highlighting its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

DFBTF is characterized by the presence of two fluorine atoms at the 2 and 5 positions and three trifluoromethyl groups. Its structure contributes to its volatility and reactivity, making it a subject of study in various biochemical assays.

Mechanisms of Biological Activity

The biological activity of DFBTF can be attributed to several mechanisms:

  • Enzyme Inhibition : DFBTF has been studied for its potential to inhibit specific enzymes, which can lead to various biological effects. The presence of fluorine atoms enhances its binding affinity to enzyme active sites.
  • Protein-Ligand Interactions : The compound interacts with proteins through hydrogen bonding and hydrophobic interactions, influencing protein function and stability.
  • Toxicological Effects : DFBTF exhibits toxicity that can affect cellular processes. It has been shown to cause skin irritation, eye irritation, and respiratory issues upon exposure .

Toxicity Profile

DFBTF's toxicity is a critical aspect of its biological activity. According to safety data sheets, it may cause:

  • Skin irritation
  • Eye irritation
  • Respiratory irritation

The acute toxicity classification indicates that it poses risks upon inhalation, dermal contact, or ingestion .

Biological Activity Studies

Several studies have investigated the biological activity of DFBTF:

  • Agricultural Applications : Research has demonstrated that DFBTF exhibits moderate antifungal activity against various pathogens. For instance, in studies comparing different compounds for their efficacy against cucumber powdery mildew, DFBTF showed promising results .
  • Medicinal Chemistry : DFBTF is being explored as a potential pharmacophore in drug development due to its ability to modulate biological pathways through enzyme inhibition .
  • Case Study - Enzyme Inhibition : A study focused on the inhibition of cytochrome P450 enzymes revealed that DFBTF could significantly reduce enzyme activity at specific concentrations, suggesting its potential as a lead compound for further drug development .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific cytochrome P450 enzymes
Antifungal ActivityModerate activity against cucumber powdery mildew
ToxicityCauses skin and eye irritation

Table 2: Toxicological Effects

Exposure RouteEffect
Skin ContactIrritation and redness
Eye ContactIrritation and watering
InhalationRespiratory irritation

Q & A

Q. What are the common synthetic routes for preparing 2,5-Difluorobenzotrifluoride, and what are the critical parameters influencing yield?

Synthesis of this compound typically involves halogen exchange or fluorination of pre-substituted aromatic precursors. For example, 2,5-Difluorobenzaldehyde (CAS 2646-90-4) can serve as a key intermediate, where trifluoromethylation via nucleophilic substitution or radical pathways is employed . Critical parameters include:

  • Temperature control : Excessive heat during fluorination can lead to side reactions (e.g., ring-opening or over-fluorination).
  • Catalyst selection : Lewis acids like BF₃ or transition-metal catalysts (e.g., Pd) improve regioselectivity .
  • Purification : Distillation under reduced pressure (e.g., bp 67–69°C at 17 mmHg) ensures high purity, as seen in related fluorinated benzaldehydes .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • ¹H/¹⁹F NMR : Fluorine substituents at the 2- and 5-positions produce distinct splitting patterns. For example, adjacent fluorine atoms in similar compounds (e.g., 2,6-Difluorobenzotrifluoride) show coupling constants (J) of ~20 Hz .
  • GC-MS/HPLC : Retention times and mass fragmentation patterns (e.g., m/z 182 for molecular ion [M]⁺) confirm identity. Batch testing of fluorobenzoic acid analogs (e.g., 2,5-DFBA) uses reverse-phase HPLC with UV detection at 254 nm .
  • Elemental analysis : Validates stoichiometry (C: 46.2%, F: 41.8% theoretical) .

Advanced Research Questions

Q. What strategies are effective in resolving co-elution issues of this compound with its isomers during HPLC analysis?

Co-elution with structural isomers (e.g., 2,3- or 2,6-difluorinated analogs) is a common challenge. Solutions include:

  • Mobile phase optimization : Adjusting acetonitrile/water ratios or adding ion-pair reagents (e.g., tetrabutylammonium phosphate) improves separation .
  • Chiral columns : Stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers in fluorinated aromatics .
  • 2D-LC : Orthogonal separation (e.g., size exclusion followed by reverse-phase) isolates isomers, as demonstrated in batch analyses of fluorobenzoic acids .

Q. How does the introduction of fluorine atoms at specific positions affect the electronic properties and reactivity of this compound in cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect decreases electron density at the aromatic ring, altering reactivity:

  • Suzuki coupling : The trifluoromethyl group meta to fluorine (position 5) directs palladium catalysts to the para position, favoring C–C bond formation at C-4 .
  • Nucleophilic aromatic substitution : Fluorine at C-2 activates the ring toward substitution at C-1 or C-3, as seen in derivatives like 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde .
  • Electronic effects : Hammett constants (σₘ = 0.34 for –CF₃) predict regioselectivity in electrophilic attacks .

Q. What are the challenges in synthesizing deuterated analogs of this compound for mechanistic studies?

Deuterated analogs (e.g., this compound-d₃) require precise isotopic labeling:

  • Deuterium sources : D₂O or deuterated reagents (e.g., CD₃OD) must be anhydrous to avoid proton exchange, as shown in the synthesis of 3,5-Difluorobenzoic-d₃ acid .
  • Catalytic deuteration : Pd/C or Raney nickel in D₂ atmosphere selectively deuterates aromatic rings without cleaving C–F bonds .
  • Analytical validation : LC-MS with deuterium-induced isotope shifts (Δm/z = +2 or +3) confirms labeling efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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